3-Tetrazol-1-yl-quinoline

Phosphodiesterase inhibition Anti-platelet Vasodilation

3-Tetrazol-1-yl-quinoline (CAS 111359-80-9, molecular formula C10H7N5, MW 197.2 g/mol) is a quinoline-tetrazole hybrid heterocyclic compound characterized by a direct N1-linked tetrazole moiety at the 3-position of the quinoline scaffold. This specific substitution pattern confers phosphodiesterase type 3 (PDE3) inhibitory activity with associated anti-platelet and vasodilating effects.

Molecular Formula C10H7N5
Molecular Weight 197.2 g/mol
CAS No. 111359-80-9
Cat. No. B039736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tetrazol-1-yl-quinoline
CAS111359-80-9
Synonyms3-(Tetrazol-1-yl)-quinoline
Molecular FormulaC10H7N5
Molecular Weight197.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)N3C=NN=N3
InChIInChI=1S/C10H7N5/c1-2-4-10-8(3-1)5-9(6-11-10)15-7-12-13-14-15/h1-7H
InChIKeySECOUIRYEHHHFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tetrazol-1-yl-quinoline CAS 111359-80-9 for PDE3-Focused Cardiovascular & Antithrombotic Research


3-Tetrazol-1-yl-quinoline (CAS 111359-80-9, molecular formula C10H7N5, MW 197.2 g/mol) is a quinoline-tetrazole hybrid heterocyclic compound characterized by a direct N1-linked tetrazole moiety at the 3-position of the quinoline scaffold . This specific substitution pattern confers phosphodiesterase type 3 (PDE3) inhibitory activity with associated anti-platelet and vasodilating effects [1]. Unlike structurally ambiguous derivatives or regioisomers, this compound represents a well-defined molecular entity with documented pharmacological profile relevant to peripheral vascular disease, ischemic heart disease, and stroke prevention research applications [1].

Why 3-Tetrazol-1-yl-quinoline Cannot Be Replaced by Other Quinoline-Tetrazole Hybrids


Substituting 3-tetrazol-1-yl-quinoline with structurally similar quinoline-tetrazole hybrids is not scientifically justifiable due to profound differences in pharmacological mechanism dictated by regiochemistry. While many quinoline-tetrazole derivatives target angiotensin II (AT1) receptors or antimicrobial pathways, the 3-(1H-tetrazol-1-yl) substitution pattern uniquely positions this compound for PDE3 inhibition [1]. The distinction is critical: 4-aminoquinoline-tetrazole conjugates exhibit antimalarial activity against Plasmodium falciparum [2], tetrazolo[1,5-a]quinolines demonstrate DNA-binding and bacteriostatic properties [3], and 3-tetrazolylquinoline-containing AT1 antagonists show antihypertensive effects equipotent to losartan [4]. In contrast, 3-tetrazol-1-yl-quinoline operates through PDE3-mediated cAMP modulation for anti-platelet and vasodilatory outcomes [1]. Even within PDE3-targeting scaffolds, substitution position determines potency: the 4-tetrazolyl substitution pattern, as seen in a 2-biphenyl-4-yl-6-fluoro-3-methyl-4-tetrazol-1-yl-quinoline derivative, yields only weak dihydroorotate dehydrogenase (DHODase) inhibition (Ki > 500 nM) rather than PDE3 activity [5]. These divergent mechanisms and target profiles preclude generic interchangeability, underscoring the need for deliberate, mechanism-driven procurement.

Quantitative Differentiation Evidence for 3-Tetrazol-1-yl-quinoline Procurement


PDE3 Inhibitory Activity vs. Structurally Analogous Scaffolds

3-Tetrazol-1-yl-quinoline is established as a phosphodiesterase type 3 (PDE3) inhibitor with anti-platelet and vasodilating activity, a mechanism distinct from the AT1 antagonism exhibited by structurally similar 3-tetrazolylquinoline derivatives [1][2]. In direct contrast, a 4-tetrazol-1-yl substituted quinoline analog (2-biphenyl-4-yl-6-fluoro-3-methyl-4-tetrazol-1-yl-quinoline) demonstrates only weak activity against dihydroorotate dehydrogenase (DHODase) with Ki > 500 nM when assayed using partially purified enzyme from human liver measuring orotate formation from radiolabeled dihydroorotate, representing a fundamentally different and substantially weaker biological profile [3]. This mechanistic divergence illustrates that the 3-position N1-linked tetrazole is not interchangeable with alternative substitution patterns.

Phosphodiesterase inhibition Anti-platelet Vasodilation Cardiovascular pharmacology

Regioisomeric Specificity: 3-Tetrazol-1-yl vs. 4-Tetrazol-1-yl Substitution

The substitution position of the tetrazole moiety on the quinoline scaffold fundamentally determines pharmacological target engagement. 3-Tetrazol-1-yl-quinoline (N1-linked tetrazole at the 3-position) is associated with PDE3 inhibition [1]. In contrast, when the tetrazole is moved to the 4-position as exemplified by 2-biphenyl-4-yl-6-fluoro-3-methyl-4-tetrazol-1-yl-quinoline, the compound exhibits only weak DHODase inhibition (Ki > 500 nM) rather than PDE3 activity [2]. This regiochemical distinction is further supported by SAR studies on tetrazolylmethyl quinolines, which demonstrate that the tetrazole linkage position significantly impacts DNA binding, N-myristoyltransferase (NMT), and dihydrofolate reductase (DHFR) target engagement profiles, with variations in substitution yielding differential anticancer and antifungal activities [3]. The 3-(1H-tetrazol-1-yl) substitution pattern is thus a critical determinant of PDE3-targeted pharmacology.

Structure-activity relationship Regiochemistry Target selectivity Medicinal chemistry

Hybrid Scaffold Advantage: Quinoline-Tetrazole vs. Other Tetrazole-Heterocycle Conjugates

Among tetrazole-heterocycle hybrid series (thiophene-tetrazole, pyridine-tetrazole, quinoline-tetrazole), quinoline-tetrazole hybrids demonstrate superior bioactivity profiles [1]. A comprehensive study synthesizing and evaluating three distinct chemical entities of tetrazole-heterocycle hybrids for antimicrobial and anti-inflammatory activities reported that quinoline-tetrazole hybrids exhibit enhanced enzyme binding and improved biological performance compared to thiophene- and pyridine-based tetrazole conjugates [1]. Molecular docking studies with COX-1, COX-2, and 3TTZ, combined with DFT calculations and molecular electrostatic potential (MEP) analyses, identified active regions that contribute to the favorable profile of quinoline-containing tetrazole hybrids [1]. While this compound's primary differentiation lies in PDE3 inhibition, this class-level evidence further substantiates the structural advantage of the quinoline-tetrazole framework over alternative heterocycle pairings.

Tetrazole-heterocycle hybrids Antimicrobial Anti-inflammatory Molecular docking

Tetrazole as Carboxylic Acid Bioisostere: Rationale for PDE3 Target Engagement

The tetrazole moiety in 3-tetrazol-1-yl-quinoline functions as a carboxylic acid bioisostere, enabling interactions with PDE3 similar to endogenous cAMP substrate recognition . Tetrazoles are well-established carboxylic acid isosteres, as evidenced by the clinical success of losartan, irbesartan, and valsartan (5-aryl tetrazole-containing AT1 antagonists) [1]. This bioisosteric property permits the compound to engage PDE3 while offering potential advantages over carboxylic acid-containing inhibitors: increased metabolic stability (resistance to glucuronidation), enhanced membrane permeability (higher lipophilicity at physiological pH), and improved oral bioavailability [1]. In contrast, the 3-tetrazolylquinoline-containing AT1 antagonist scaffold (with tetrazole at the 5-position of a phenyl ring) targets angiotensin II receptors rather than PDE3, demonstrating that tetrazole bioisosterism combined with quinoline scaffold positioning directs target selectivity [2]. The combination of tetrazole bioisosterism with 3-position quinoline substitution creates a PDE3-targeted pharmacophore distinct from other tetrazole-containing clinical agents.

Bioisosterism Drug design Enzyme inhibition Medicinal chemistry

Research Applications of 3-Tetrazol-1-yl-quinoline Based on Quantitative Evidence


PDE3 Inhibition Studies for Anti-Platelet and Vasodilation Research

This compound is indicated for research programs investigating PDE3-mediated cAMP regulation in platelets and vascular smooth muscle. The established PDE3 inhibitory activity with associated anti-platelet and vasodilating effects [1] makes it suitable for in vitro characterization of PDE3 isoform selectivity, platelet aggregation assays, and vasorelaxation studies in isolated tissue preparations. Applications extend to ischemic heart disease and peripheral vascular disease models [1].

Structure-Activity Relationship Studies on Quinoline-Tetrazole Regiochemistry

The distinct 3-position N1-linked tetrazole substitution pattern provides a well-defined reference compound for SAR investigations exploring how tetrazole placement (3- vs. 4- vs. 8-position) dictates pharmacological target engagement [2][3]. This compound enables direct comparison with 4-tetrazol-1-yl analogs (weak DHODase inhibitors with Ki > 500 nM) [2] and 8-tetrazol-1-yl regioisomers for mapping regiochemistry-activity relationships.

Tetrazole-Containing Cardiovascular Agent Development and Reference Standard

As a tetrazole-containing quinoline with established PDE3 pharmacology, this compound can serve as a reference standard in cardiovascular drug discovery programs targeting PDE3-mediated pathways. The tetrazole moiety provides carboxylic acid bioisosterism with potential metabolic stability advantages [4], while the PDE3 mechanism aligns with established therapeutic strategies for peripheral vascular disease and stroke prevention [1].

Comparative Heterocycle Hybrid Scaffold Evaluation

This compound represents a quinoline-tetrazole hybrid scaffold suitable for comparative studies against thiophene-tetrazole and pyridine-tetrazole hybrids. Class-level evidence indicates quinoline-tetrazole hybrids demonstrate superior bioactivity and enhanced enzyme binding compared to alternative heterocycle pairings [4], supporting its use in broader scaffold optimization and molecular docking investigations (COX-1, COX-2, 3TTZ targets) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Tetrazol-1-yl-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.